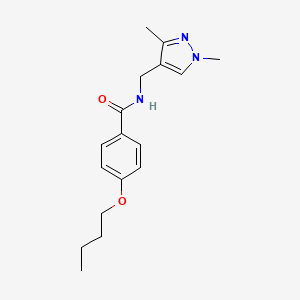

4-butoxy-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-butoxy-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzamide is an organic compound that belongs to the class of benzamides This compound features a benzamide core substituted with a butoxy group and a pyrazole moiety

Wirkmechanismus

Mode of Action

The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target molecules .

Biochemical Pathways

The compound may be involved in various biochemical pathways, depending on its targets. For instance, if the compound targets enzymes involved in metabolic pathways, it could potentially affect the metabolism of certain substances in the body. The specific pathways affected by this compound are currently unknown .

Pharmacokinetics

These properties would determine the bioavailability of the compound, i.e., the proportion of the compound that enters the circulation when introduced into the body and is able to have an active effect .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Based on its chemical structure, it is likely that it could have a range of effects, from modulating enzyme activity to altering cellular signaling pathways .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and the temperature. The specific influences of these factors on the action of this compound are currently unknown .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzamide typically involves the following steps:

Formation of the pyrazole moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Attachment of the butoxy group: The butoxy group can be introduced via a nucleophilic substitution reaction using butyl bromide and a suitable base.

Formation of the benzamide core: The benzamide core is formed by reacting the appropriate benzoyl chloride with an amine under basic conditions.

Coupling of the pyrazole and benzamide moieties: The final step involves coupling the pyrazole moiety with the benzamide core using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of 4-butoxy-N-((1,3

Biologische Aktivität

4-butoxy-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a butoxy group linked to a benzamide moiety, with a 1,3-dimethyl-1H-pyrazole substituent. The structural formula can be summarized as follows:

- Molecular Formula : C14H18N4O2

- Molecular Weight : 270.32 g/mol

- CAS Number : [insert CAS number if available]

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including compounds similar to this compound. For example:

- Mechanism of Action : Compounds with similar structures have been shown to inhibit mTORC1 activity, leading to increased autophagy and reduced cell proliferation in cancer cell lines such as MIA PaCa-2. This suggests that the compound may act as an autophagy modulator with anticancer properties .

Structure-Activity Relationship (SAR)

Exploratory studies on related benzamides have established a structure-activity relationship indicating that modifications to the pyrazole ring can significantly impact biological efficacy. For instance:

| Compound | Antiproliferative Activity (IC50) | Mechanism |

|---|---|---|

| Compound A | < 0.5 µM | mTORC1 inhibition |

| Compound B | > 5 µM | No significant effect |

This table illustrates the potential for optimizing the biological activity of pyrazole derivatives through structural modifications.

Study 1: Anticancer Efficacy

In a study examining various pyrazole derivatives, researchers synthesized and tested this compound against several cancer cell lines. The results indicated that the compound exhibited moderate cytotoxicity with an IC50 value in the micromolar range, suggesting potential for further development as an anticancer agent .

Study 2: Autophagy Modulation

Another investigation focused on the autophagic response induced by similar compounds. The study revealed that these compounds could disrupt autophagic flux by interfering with mTORC1 reactivation under starvation conditions, highlighting their role in cancer therapy .

Eigenschaften

IUPAC Name |

4-butoxy-N-[(1,3-dimethylpyrazol-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-4-5-10-22-16-8-6-14(7-9-16)17(21)18-11-15-12-20(3)19-13(15)2/h6-9,12H,4-5,10-11H2,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQVDGQGPQZODC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC2=CN(N=C2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.